molecular formula C5H9F3O3 B12087774 3-(2,2,2-Trifluoroethoxy)-1,2-propanediol CAS No. 25385-73-3

3-(2,2,2-Trifluoroethoxy)-1,2-propanediol

Cat. No.: B12087774
CAS No.: 25385-73-3
M. Wt: 174.12 g/mol
InChI Key: JCKKSEPCFAOARL-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethoxy)-1,2-propanediol is an organic compound characterized by the presence of a trifluoroethoxy group attached to a propanediol backbone. This compound is notable for its unique chemical properties, which include high oxidative stability and low volatility. These attributes make it a valuable component in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethoxy)-1,2-propanediol typically involves the reaction of 2,2,2-trifluoroethanol with an appropriate epoxide or halohydrin under basic conditions. The reaction proceeds via nucleophilic substitution, where the trifluoroethoxy group is introduced to the propanediol framework. Common reagents used in this synthesis include sodium or potassium hydroxide as the base, and the reaction is often carried out in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethoxy)-1,2-propanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to yield different alcohol derivatives.

    Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can react with the trifluoroethoxy group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohols.

Scientific Research Applications

3-(2,2,2-Trifluoroethoxy)-1,2-propanediol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a solvent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and as a stabilizer for biological samples.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and as a component in drug delivery systems.

    Industry: The compound is utilized in the production of high-performance materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-(2,2,2-Trifluoroethoxy)-1,2-propanediol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity, leading to improved efficacy in various applications. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethanol: A simpler analog with similar chemical properties but lacking the propanediol backbone.

    3-(2,2,2-Trifluoroethoxy)propionitrile: Another related compound with a nitrile group instead of hydroxyl groups.

    2,2,2-Trifluoroethylamine: Contains a trifluoroethoxy group attached to an amine instead of a diol.

Uniqueness

3-(2,2,2-Trifluoroethoxy)-1,2-propanediol is unique due to its dual hydroxyl groups, which provide additional sites for chemical modification and enhance its versatility in various applications. The presence of the trifluoroethoxy group imparts high stability and reactivity, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3O3/c6-5(7,8)3-11-2-4(10)1-9/h4,9-10H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKKSEPCFAOARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COCC(F)(F)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501273182
Record name 3-(2,2,2-Trifluoroethoxy)-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25385-73-3
Record name 3-(2,2,2-Trifluoroethoxy)-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25385-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,2,2-Trifluoroethoxy)-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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